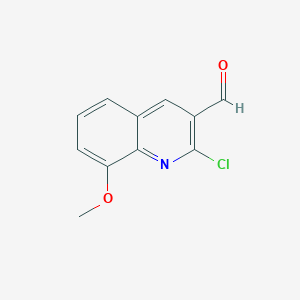

2-Chloro-8-methoxyquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGAHTGLODITOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501115 | |

| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-28-2 | |

| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, safety considerations, and analytical validation techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this important chemical intermediate.

Introduction: The Significance of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The title compound, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, is a particularly versatile intermediate. The presence of three distinct functional groups—a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and a methoxy group at the 8-position—allows for a multitude of subsequent chemical transformations. This enables the generation of diverse molecular libraries for screening and the synthesis of complex target molecules. The strategic placement of these functionalities makes it an ideal starting material for the construction of novel heterocyclic systems and the development of new drug candidates.

The Synthetic Pathway: A Two-Step Approach

The most efficient and widely adopted method for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a two-step process. The first step involves the preparation of the precursor, N-(2-methoxyphenyl)acetamide, through the acetylation of o-anisidine. The second, and key, step is the Vilsmeier-Haack cyclization of this acetanilide to yield the target quinoline derivative.

Step 1: Synthesis of the Precursor, N-(2-methoxyphenyl)acetamide

The initial step is the straightforward N-acetylation of o-anisidine. This reaction is typically high-yielding and provides the necessary substituted acetanilide precursor for the subsequent cyclization.

Reaction Scheme:

Causality of Experimental Choices:

-

Acetic Anhydride: This is a common and effective acetylating agent. It is readily available, and the byproduct, acetic acid, is easily removed during workup.

-

Glacial Acetic Acid as Solvent: Using glacial acetic acid as the solvent provides a compatible reaction medium and can also act as a catalyst.

-

Room Temperature Reaction: The acetylation of anilines is generally an exothermic and facile reaction that can proceed to completion at room temperature, minimizing the formation of side products.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-8-methoxyquinoline-3-carbaldehyde

The core of the synthesis lies in the Vilsmeier-Haack reaction. This powerful formylation and cyclization reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to convert the activated aromatic ring of N-(2-methoxyphenyl)acetamide into the desired 2-chloro-3-formylquinoline system.

Reaction Scheme:

Mechanism of the Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a multi-step process that begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization, followed by dehydration and chlorination, leads to the formation of the quinoline ring system. The final hydrolysis of an iminium intermediate during aqueous workup generates the aldehyde functionality.

Detailed Experimental Protocols

Synthesis of N-(2-methoxyphenyl)acetamide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Anisidine | 123.15 | 12.3 g (11.1 mL) | 0.1 |

| Acetic Anhydride | 102.09 | 11.2 g (10.4 mL) | 0.11 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.3 g (0.1 mol) of o-anisidine in 50 mL of glacial acetic acid.

-

To this solution, add 11.2 g (0.11 mol) of acetic anhydride dropwise with continuous stirring at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.[1]

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid in a vacuum oven at 60 °C to afford N-(2-methoxyphenyl)acetamide. The product can be further purified by recrystallization from a hot aqueous solution.[1]

Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-methoxyphenyl)acetamide | 165.19 | 1.65 g | 0.01 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 6.5 mL | 0.07 |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser with a calcium chloride guard tube, and a magnetic stirrer, place 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Add 6.5 mL (0.07 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add 1.65 g (0.01 mol) of N-(2-methoxyphenyl)acetamide to the reaction mixture in portions.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 15 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with constant stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless blocks of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Analytical Validation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| N-(2-methoxyphenyl)acetamide | 86-88 | 8.30 (br s, 1H, NH), 8.15 (dd, 1H), 7.10-6.90 (m, 3H), 3.90 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃) | 168.5, 148.0, 128.0, 123.5, 121.0, 110.0, 55.5, 24.5 | ~3280 (N-H), ~1660 (C=O), ~1250 (C-O) |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | 135-137 | 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 7.8-7.4 (m, 3H, Ar-H), 4.1 (s, 3H, OCH₃) | 189.0, 155.0, 148.0, 145.0, 138.0, 130.0, 128.0, 120.0, 118.0, 112.0, 56.0 | ~1690 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic), ~750 (C-Cl) |

Note: The spectroscopic data provided are approximate and may vary slightly based on the specific instrumentation and conditions used.

Safety and Handling Precautions

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and eye irritant. It is also a suspected teratogen. Handle in a fume hood and avoid inhalation of vapors.

-

General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Caption: Synthetic route to 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and essential safety information, this document aims to empower researchers to confidently and efficiently produce this key synthetic intermediate. The versatility of the final product makes this synthetic pathway a valuable tool in the pursuit of novel therapeutic agents.

References

-

N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 0-0.

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 22, 2026, from [Link]

- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2025, November 3). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). NJ.gov. Retrieved January 22, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

2-Chloroquinoline-3-carbaldehyde. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

2-Chloro-8-methylquinoline-3-carbaldehyde. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

-

FTIR spectra of 8-HQ and synthesized M(II) complexes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-Portal.org. Retrieved January 22, 2026, from [Link]

-

Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. (2022, October 14). F1000Research. Retrieved January 22, 2026, from [Link]

-

2-Methoxyquinoline-3-carbaldehyde. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

Introduction: The Strategic Importance of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

An In-Depth Technical Guide to 2-Chloro-8-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS Number: 73568-28-2 ) is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical research. The quinoline scaffold itself is a core structure in a vast array of biologically active compounds, including the historic antimalarial drug, quinine.[1][2] The specific substitution pattern of this molecule—a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and a methoxy group at the 8-position—provides a versatile platform for the synthesis of diverse and complex molecular architectures.[2][3]

This guide offers a comprehensive overview of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, from its fundamental properties and synthesis to its chemical reactivity and strategic applications in drug discovery. As a Senior Application Scientist, the focus is not merely on protocols but on the underlying chemical principles and the rationale behind methodological choices, providing a robust framework for its effective utilization in research and development.

Physicochemical and Structural Properties

The compound presents as a stable, solid material under standard laboratory conditions. Its structural and physical characteristics are foundational to its handling, reactivity, and analytical identification. The quinoline fused-ring system is nearly planar, a feature that influences its interaction with biological targets.[4][5]

| Property | Value | Source(s) |

| CAS Number | 73568-28-2 | [6] |

| Molecular Formula | C₁₁H₈ClNO₂ | [4][6] |

| Molecular Weight | 221.64 g/mol | [6] |

| Melting Point | 190 °C | [6] |

| Appearance | Solid | |

| InChI Key | WRXZCLBKDXISQA-UHFFFAOYSA-N | |

| SMILES | COC1=CC=C2C(C=C(C(=O)Cl)N=C2C1)=O |

Core Synthesis: The Vilsmeier-Haack Reaction

The primary and most efficient route for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[7][8][9] This powerful one-pot cyclization method transforms readily available N-arylacetamides into the desired functionalized quinoline core.[7] The reaction proceeds by forming a potent electrophilic species, the Vilsmeier reagent, which drives the subsequent intramolecular cyclization and formylation.

Mechanism and Rationale

The synthesis can be dissected into two critical stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent. This step is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and ensure the stability of the reagent.[8]

-

Electrophilic Aromatic Substitution and Cyclization: The starting material, N-(2-methoxyphenyl)acetamide (also known as N-(2-anisyl)acetamide), reacts with the Vilsmeier reagent. The electron-rich aromatic ring of the acetanilide undergoes a double formylation followed by an intramolecular cyclization. Subsequent elimination and hydrolysis yield the final 2-Chloro-8-methoxyquinoline-3-carbaldehyde product.[4][7] The electron-donating methoxy group on the starting acetanilide facilitates the electrophilic attack, generally leading to good yields.[7]

Detailed Experimental Protocol

This protocol describes a representative synthesis adapted from established literature procedures.[4][8][9]

Materials:

-

N-(2-anisyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium carbonate solution

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

-

Slow Addition: Add POCl₃ (7 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. The rate of addition must be controlled to maintain the internal temperature below 5 °C.

-

Reagent Maturation: Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add N-(2-anisyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring it is well-dispersed.

-

Reaction Heating: After the addition of the substrate, remove the ice bath and heat the reaction mixture to 80-90 °C (or 353 K) for 10-15 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. This hydrolyzes the reaction intermediates and precipitates the crude product.

-

Neutralization: Neutralize the acidic mixture by slowly adding a saturated sodium carbonate solution until the pH is approximately 7-8. This is crucial for the complete precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the pure product as colorless blocks.[4]

Synthesis Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Chemical Reactivity and Applications in Drug Discovery

2-Chloro-8-methoxyquinoline-3-carbaldehyde is not typically an end-product but rather a versatile synthetic intermediate.[7] The chloro and formyl groups are orthogonal reactive handles that can be selectively transformed, providing access to a rich library of quinoline derivatives for structure-activity relationship (SAR) studies.[2][10]

Reactions of the Formyl Group (C3-CHO)

The aldehyde functionality is a prime site for condensation reactions. For instance, reaction with various primary amines or hydrazines readily forms Schiff bases (imines) or hydrazones, respectively.[11] These products can be final targets or intermediates for further cyclization reactions.

-

Example Application: Condensation with phenylhydrazine can lead to the formation of a Schiff base, which can then undergo intramolecular cyclization to yield fused heterocyclic systems like 1-phenyl-1H-pyrazolo[3,4-b]quinolines.[11] Such scaffolds are of significant interest in the search for new anticancer and antimicrobial agents.

Reactions of the Chloro Group (C2-Cl)

The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, including:

-

Alkoxy and Aryloxy groups: Reaction with alcohols or phenols in the presence of a base.

-

Amino groups: Reaction with amines to form 2-aminoquinoline derivatives.

-

Thioethers: Reaction with thiols.

These substitutions dramatically alter the electronic and steric properties of the molecule, which is a key strategy in optimizing drug candidates.

Applications in Medicinal Chemistry

The derivatives synthesized from this core molecule have shown a wide spectrum of biological activities.[12]

-

Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs. This scaffold is used to develop new compounds active against resistant strains of Plasmodium.[1][13]

-

Anticancer and Antimicrobial Agents: Fused quinoline heterocycles are extensively investigated for their potential as anticancer, antibacterial, and antifungal agents.[2][12]

-

Pharmacokinetic Modulation: The parent compound itself has been noted for its potential as an absorption enhancer, likely due to its ability to form hydrogen bonds and interact with biological membranes, thereby improving the bioavailability of other drugs.[6]

-

Receptor Interaction: There is research interest in its potential interaction with neurotransmitter receptors like the 5-HT3 receptor, which is involved in gastrointestinal function and neurotransmission.[6]

Key Reaction Pathways Diagram

Caption: Key synthetic pathways originating from the core molecule.

Conclusion

2-Chloro-8-methoxyquinoline-3-carbaldehyde is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and formyl groups provide researchers with a robust platform to generate novel molecular entities. A thorough understanding of its synthesis, properties, and chemical behavior is essential for any scientist aiming to leverage the power of the quinoline scaffold in the development of next-generation therapeutics.

References

- Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.

- Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed.

- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem. Benchchem.

- 2-Chloro-8-methoxyquinoline-3-carbaldehyde | 73568-28-2. Biosynth.

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

- 2-Chloro-8-methoxyquinoline-3-carbaldehyde. IUCr.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. Sigma-Aldrich.

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

- 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. PubMed.

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

- 2-Chloro-8-methoxyquinoline-3-carbaldehyde. PubMed.

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 2-Chloro-8-methoxyquinoline-3-carbaldehyde. MySkinRecipes.

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newsama.com [newsama.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 2-Chloro-8-methoxy-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Chloro-8-methoxyquinoline-3-carbaldehyde [myskinrecipes.com]

An In-depth Technical Guide to 2-Chloro-8-methoxyquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile heterocyclic compound as a building block for novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique opportunities for the synthesis of complex molecules with a wide range of biological activities.[1][2][3]

Core Chemical Properties and Structural Elucidation

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a solid organic compound with the molecular formula C₁₁H₈ClNO₂.[4][5] Its structure features a quinoline core substituted with a chlorine atom at the 2-position, a carbaldehyde (formyl) group at the 3-position, and a methoxy group at the 8-position. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and for designing appropriate reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [4][5] |

| Molecular Weight | 221.63 g/mol | [4] |

| Appearance | Colorless blocks | [4] |

| Melting Point | 190 °C | [5] |

| Crystal System | Monoclinic | [4] |

| Space Group | P 2₁/n | [4] |

Note: Some data may be based on closely related isomers due to limited availability for the specific 8-methoxy derivative.

Structural Analysis

The molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde has been elucidated using single-crystal X-ray diffraction. The quinoline fused-ring system is nearly planar.[4][6] The formyl group is slightly bent out of the plane of the quinoline ring.[4][6] This structural feature can influence its reactivity and intermolecular interactions.

The following diagram illustrates the relationship between the key structural features of the molecule.

Caption: Key functional groups and their positions on the quinoline scaffold.

Synthesis and Reaction Mechanisms

The primary method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][7][8] This powerful formylation reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][7]

Vilsmeier-Haack Synthesis Protocol

This protocol outlines the general procedure for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde from N-(2-methoxyphenyl)acetamide.

Step 1: Preparation of the Vilsmeier Reagent

-

In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring.

-

The reaction is exothermic and should be controlled to maintain the temperature.

-

The Vilsmeier reagent, a chloroiminium salt, is formed in situ.

Step 2: Cyclization and Formylation

-

To the prepared Vilsmeier reagent, add N-(2-methoxyphenyl)acetamide.

-

The reaction mixture is then heated, typically for several hours.[7] The heating provides the necessary activation energy for the electrophilic aromatic substitution and subsequent cyclization.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

Step 3: Work-up and Purification

-

After the reaction is complete, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product.[4]

The following diagram illustrates the workflow of the Vilsmeier-Haack synthesis.

Caption: A simplified workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is dominated by the electrophilic nature of the aldehyde carbon and the susceptibility of the chloro group to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of fused heterocyclic systems and other complex molecules.[1][2]

Reactions at the Aldehyde Group

The carbaldehyde group readily undergoes condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases and hydrazones, respectively.[1] These reactions are often the first step in the synthesis of more complex heterocyclic structures.[1]

Example: Schiff Base Formation The condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone yields the corresponding N-(substituted-phenyl)methanimine derivatives.[1][3]

Reactions at the Chloro Group

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as amino, alkoxy, and cyano groups. For instance, heating 2-chloro-3-quinolinecarboxaldehyde with potassium hydroxide in methanol results in the substitution of the chloro group with a methoxy group.[9]

Tandem and Cyclization Reactions

The presence of both the aldehyde and chloro groups in close proximity allows for tandem reactions where both functional groups participate in the formation of new rings. These cyclization reactions are particularly useful for the synthesis of fused quinoline systems, which are of significant interest in medicinal chemistry. For example, reaction with phenylhydrazine can lead to the formation of pyrazolo[3,4-b]quinolines after initial condensation and subsequent intramolecular cyclization.[1][3]

The following diagram depicts the key reaction pathways of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Caption: Major reaction types involving the title compound.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][9] 2-Chloro-8-methoxyquinoline-3-carbaldehyde serves as a key intermediate in the synthesis of such bioactive molecules.[10][11] Its ability to undergo various chemical transformations allows for the generation of diverse libraries of compounds for high-throughput screening.

The compound has been investigated for its potential to enhance the absorption of other drugs due to its ability to form hydrogen bonds and interact with biological membranes.[5] Furthermore, its derivatives are explored for their interaction with various biological targets, including the 5-HT3 receptor.[5]

Safety and Handling

As with all chemical reagents, 2-Chloro-8-methoxyquinoline-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[12][13] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[12][13]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for several minutes.[12][14]

-

In case of skin contact: Wash off with soap and plenty of water.[12][13]

-

If swallowed: Rinse mouth with water and seek immediate medical attention.[12][13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15]

Conclusion

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a highly versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined synthesis and the diverse reactivity of its functional groups provide a robust platform for the creation of complex molecular architectures. A thorough understanding of its chemical properties and reaction mechanisms is essential for harnessing its full potential in drug discovery and development.

References

-

Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2720. [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 197-243. [Link]

-

Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2011). 2-Methoxyquinoline-3-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o608. [Link]

-

PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde. [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

-

ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. biosynth.com [biosynth.com]

- 6. 2-Chloro-8-methoxy-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde [myskinrecipes.com]

- 11. 2-Chloro-8-methoxyquinoline-3-carbaldehyde [myskinrecipes.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

2-Chloro-8-methoxyquinoline-3-carbaldehyde structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Abstract: This technical guide provides a comprehensive structural analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a pivotal heterocyclic compound. Quinoline derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies and field-proven insights into the synthesis, crystallographic, and spectroscopic characterization of this important synthetic intermediate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic value.[3] These compounds exhibit a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1] 2-Chloro-8-methoxyquinoline-3-carbaldehyde, in particular, is an extremely valuable and reactive precursor for the synthesis of a diverse array of fused heterocyclic systems and novel therapeutic agents.[4][3][5] Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and a methoxy group on the benzene moiety, makes it a versatile building block for creating complex molecular architectures.[4][3] This guide provides an authoritative analysis of its structure, which is fundamental to understanding its reactivity and potential applications.

Synthesis via Vilsmeier-Haack Reaction

The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a formylation and cyclization of an appropriate acetanilide precursor.[4][6][8]

The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency, excellent yields, and the use of readily available starting materials.[6] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.

Experimental Protocol: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

This protocol is adapted from established methodologies for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[7][8]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier-Haack adduct. Cool N,N-dimethylformamide (DMF, 30 mmol) in an ice bath (273 K).

-

Adduct Formation: Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 278 K during the addition.

-

Addition of Acetanilide: To this freshly prepared adduct, add N-(2-methoxyphenyl)acetamide (also known as N-(2-anisyl)acetamide) (10 mmol).

-

Reaction: Heat the resulting mixture to 353 K (80 °C) and maintain this temperature for approximately 15 hours.[7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[8]

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice with stirring.[7]

-

Isolation: A solid precipitate will form. Collect the white product by vacuum filtration and wash it thoroughly with cold water.[7][8]

-

Purification: The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless crystalline blocks of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[7]

Caption: Vilsmeier-Haack synthesis workflow.

Comprehensive Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This involves combining single-crystal X-ray diffraction with various spectroscopic methods.

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde reveals that the quinoline fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.020 Å.[7] The formyl group, however, is slightly bent out of this plane.[7] This planarity is a key feature influencing the molecule's electronic properties and potential for π–π stacking interactions in biological systems.

Table 1: Crystallographic Data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde [7]

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a | 14.4763 (8) Å |

| b | 3.9246 (2) Å |

| c | 17.6295 (9) Å |

| β | 104.802 (3)° |

| Volume (V) | 968.36 (9) ų |

| Z | 4 |

| Temperature | 290 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.520 Mg m⁻³ |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation from a saturated solution of the purified compound in a petroleum ether/ethyl acetate mixture.

-

Data Collection: Mount a selected crystal on a goniometer head of a diffractometer (e.g., Bruker SMART APEXII).[1] Data is typically collected at a controlled temperature (e.g., 290 K) using Mo Kα radiation.[7]

-

Data Reduction: Process the collected diffraction data using appropriate software (e.g., SAINT) to perform cell refinement and data reduction.[7] An absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.[7]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS97) and refine it using full-matrix least-squares on F² (e.g., SHELXL97).[7]

-

Visualization: Generate molecular graphics using software like X-SEED or ORTEP-3 to visualize the structure and packing.[1][7]

Caption: Single-crystal X-ray analysis workflow.

Spectroscopic Analysis

Spectroscopic techniques provide complementary information to confirm the functional groups and connectivity of the molecule.

Table 2: Predicted and Observed Spectroscopic Data

| Technique | Feature | Expected / Observed Range | Rationale / Reference |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 10.5 ppm (s) | Highly deshielded proton due to the electronegative oxygen and anisotropic effect of the C=O bond.[8] |

| Aromatic Protons | δ 7.2 - 8.6 ppm (m) | Complex multiplet pattern characteristic of the substituted quinoline ring system.[6][8] | |

| Methoxy Protons (-OCH₃) | δ 3.9 ppm (s) | Singlet integrating to 3 protons in a typical region for methoxy groups attached to an aromatic ring.[8][9] | |

| ¹³C NMR | Aldehyde Carbon (-CHO) | δ 189 - 193 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon.[6][9] |

| Aromatic Carbons | δ 110 - 160 ppm | Multiple signals corresponding to the carbons of the quinoline core. | |

| Methoxy Carbon (-OCH₃) | δ 55 - 56 ppm | Typical chemical shift for a methoxy carbon.[9] | |

| FTIR (ATR) | C=O Stretch (Aldehyde) | ~1690 cm⁻¹ | Strong absorption band characteristic of a conjugated aldehyde. |

| C=C & C=N Stretch | ~1580 - 1620 cm⁻¹ | Absorptions from the quinoline aromatic system.[6] | |

| C-O Stretch (Methoxy) | ~1250 cm⁻¹ | Strong band for aryl-alkyl ether C-O stretching. | |

| C-Cl Stretch | ~770 cm⁻¹ | Absorption in the fingerprint region corresponding to the C-Cl bond.[6] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 221 (³⁵Cl), 223 (³⁷Cl) | Corresponds to the molecular weight. The M+2 peak with ~1/3 intensity is characteristic of a single chlorine atom. |

Experimental Protocols: Spectroscopy

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] Record ¹H and ¹³C spectra on a spectrometer (e.g., 300 or 400 MHz).[9][10] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

FTIR Spectroscopy: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[10] Record the spectrum over a range of 4000-600 cm⁻¹.[10]

-

Mass Spectrometry: Analyze the sample using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragments.

Applications and Significance in Drug Development

2-Chloro-8-methoxyquinoline-3-carbaldehyde is not typically an end-product but a crucial intermediate. Its value lies in the reactivity of its functional groups.

-

Precursor for Fused Heterocycles: The aldehyde and chloro functionalities are handles for subsequent chemical transformations. The aldehyde readily undergoes condensation reactions with amines and hydrazines to form Schiff bases, which can then cyclize to create fused ring systems like pyrazolo[3,4-b]quinolines.[4][3][11]

-

Building Block for Bioactive Molecules: As a versatile building block, it is used in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[4]

-

Pharmaceutical Research: The compound has been investigated for its potential as an absorption enhancer, improving the bioavailability of other drugs.[12] Its pharmacokinetic properties and interactions with biological targets like the 5-HT3 receptor are also areas of active research.[12]

Conclusion

The structural analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, confirmed by X-ray crystallography and a suite of spectroscopic methods, reveals a nearly planar heterocyclic system with strategically positioned reactive functional groups. This detailed characterization is indispensable for its application in synthetic organic chemistry and drug discovery. The robust synthesis via the Vilsmeier-Haack reaction and the molecule's versatile reactivity underscore its importance as a high-value precursor for constructing novel and complex heterocyclic compounds with significant pharmacological potential. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

References

-

Chandraprakash, K. S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2510. Available at: [Link]

-

Deshmukh, R. D., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Available at: [Link]

-

Chandraprakash, K. S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

-

Subashini, R., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. Available at: [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Available at: [Link]

-

Royal Society of Chemistry. (2021). Electronic Supplementary Information for [Article Title]. Available at: [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Subashini, R., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. Available at: [Link]

-

ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. Available at: [Link]

-

Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

Sources

- 1. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. rsc.org [rsc.org]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

Spectroscopic Profile of 2-Chloro-8-methoxyquinoline-3-carbaldehyde: A Technical Guide

Introduction

2-Chloro-8-methoxyquinoline-3-carbaldehyde, with the Chemical Abstracts Service (CAS) registry number 73568-28-2, is a versatile heterocyclic compound. Its quinoline core, substituted with a reactive aldehyde group, a chloro atom, and a methoxy group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The precise arrangement of these functional groups dictates the molecule's chemical reactivity and its spectral characteristics. Understanding the spectroscopic signature of this compound is paramount for researchers in synthetic chemistry, drug discovery, and materials science to verify its synthesis and purity, and to elucidate its role in further chemical transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are based on fundamental principles and comparative analysis with structurally related compounds, providing a robust framework for its characterization. The molecular structure has been unequivocally confirmed by single-crystal X-ray diffraction, showing a nearly planar quinoline system.[3]

Molecular Structure and Key Features

The structural framework of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is depicted below. The numbering of the quinoline ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons on the quinoline ring, and the methoxy group protons. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom, and the aldehyde group, as well as the electron-donating effect of the methoxy group.

Based on data from the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde, the following proton NMR data are anticipated.[2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-CHO | 10.5 | Singlet (s) | - |

| H-4 | 8.6 | Singlet (s) | - |

| H-5 | 7.9 - 8.1 | Doublet (d) | ~8-9 |

| H-6 | 7.4 - 7.6 | Triplet (t) | ~8 |

| H-7 | 7.1 - 7.3 | Doublet (d) | ~7-8 |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Interpretation:

-

Aldehydic Proton (H-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield, typically above 10 ppm.

-

Aromatic Protons (H-4, H-5, H-6, H-7): The H-4 proton is adjacent to the electron-withdrawing nitrogen and aldehyde group, causing it to be the most deshielded of the aromatic protons and appear as a singlet. The protons on the benzene ring (H-5, H-6, H-7) will exhibit characteristic doublet and triplet splitting patterns due to ortho-coupling. The electron-donating methoxy group at the C-8 position will shield the adjacent protons, particularly H-7.

-

Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, typically in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 189 - 192 |

| C-8 (C-OCH₃) | 155 - 158 |

| C-2 (C-Cl) | 150 - 153 |

| C-4 | 140 - 143 |

| C-8a | 138 - 141 |

| C-6 | 128 - 131 |

| C-4a | 127 - 130 |

| C-5 | 120 - 123 |

| C-3 | 118 - 121 |

| C-7 | 110 - 113 |

| OCH₃ | 55 - 58 |

Interpretation:

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically around 190 ppm.

-

Aromatic Carbons: The carbons attached to heteroatoms (C-2, C-8) will be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (110-145 ppm). The specific shifts are influenced by the substituents.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around 55-58 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aldehyde) | 2820 - 2880, 2720 - 2780 | Medium to Weak |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 | Medium to Strong |

| C-O stretch (methoxy) | 1230 - 1270, 1020 - 1060 | Strong |

| C-Cl stretch | 750 - 800 | Strong |

Interpretation:

-

C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the aldehyde, expected around 1690-1710 cm⁻¹.

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic and aldehydic protons. The aldehydic C-H stretch often appears as two weak bands (Fermi resonance).

-

C-O and C-Cl Stretches: Strong absorptions corresponding to the C-O stretching of the methoxy group and the C-Cl stretch will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-8-methoxyquinoline-3-carbaldehyde (C₁₁H₈ClNO₂), the expected molecular weight is approximately 221.64 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 221. Due to the presence of chlorine, an isotopic peak at m/z 223 (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Major Fragments:

-

[M-H]⁺ (m/z 220): Loss of a hydrogen radical.

-

[M-CHO]⁺ (m/z 192): Loss of the formyl group.

-

[M-Cl]⁺ (m/z 186): Loss of a chlorine radical.

-

[M-OCH₃]⁺ (m/z 190): Loss of a methoxy radical.

-

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

-

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Caption: General workflow for synthesis and characterization.

Conclusion

The spectroscopic data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde provides a unique fingerprint for its identification and characterization. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure and purity. This guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, enabling them to confidently proceed with their synthetic and developmental endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Nawaz Khan, F., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2720. [Link]

-

Patel, D. R., & Patel, K. D. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-5. [Link]

-

Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2510. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

This guide provides a comprehensive examination of the synthetic pathway and underlying mechanism for the formation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a key intermediate in medicinal chemistry and organic synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical depth and practical insights into the Vilsmeier-Haack reaction as applied to quinoline synthesis.

Introduction: The Vilsmeier-Haack Reaction as a Powerful Tool for Quinoline Synthesis

The formation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a classic example of the Vilsmeier-Haack reaction, a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] The resulting electrophilic species, a chloroiminium ion, is then capable of attacking a nucleophilic aromatic ring, leading to the introduction of a formyl group.[4]

In the context of substituted acetanilides, the Vilsmeier-Haack reaction transcends simple formylation, initiating a cascade of intramolecular cyclization and dehydration to construct the quinoline ring system.[6][7] This powerful transformation simultaneously introduces a chlorine atom at the 2-position and a carbaldehyde group at the 3-position, yielding highly functionalized quinoline scaffolds from readily available starting materials.[6][8] The utility of 2-chloroquinoline-3-carbaldehydes is well-documented, serving as versatile synthons for a variety of fused heterocyclic systems and other complex molecules with potential biological activities.[6][9]

The Core Mechanism: A Step-by-Step Elucidation

The synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde from N-(2-methoxyphenyl)acetamide proceeds through a multi-step mechanism initiated by the formation of the Vilsmeier reagent. The entire process can be logically divided into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack, cyclization, and aromatization of the acetanilide substrate.

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)

The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This is an acid-base reaction where the lone pair of electrons on the oxygen atom of the carbonyl group in DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester derivative to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2][4]

Stage 2: Electrophilic Attack, Cyclization, and Aromatization

-

Electrophilic Attack: The N-(2-methoxyphenyl)acetamide substrate, specifically the enol or enamine tautomer, acts as the nucleophile. The electron-rich aromatic ring, activated by the methoxy and acetamido groups, attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl group of the acetamido moiety is activated, and the electron-rich benzene ring attacks the activated carbonyl carbon, leading to the formation of a six-membered ring and the quinoline core structure.

-

Dehydration and Chlorination: Subsequent dehydration of the cyclic intermediate leads to the formation of a dihydroquinolinone derivative. The hydroxyl group at the 2-position is then converted to a chloride by the reaction with excess POCl₃ or its byproducts, yielding the 2-chloroquinoline moiety.

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt at the 3-position during aqueous workup. This liberates the dimethylamine and generates the carbaldehyde group, affording the final product, 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[2]

The following diagram illustrates the detailed mechanistic pathway:

Caption: Vilsmeier-Haack reaction pathway for 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Experimental Protocol and Key Parameters

The successful synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction is contingent on careful control of reaction parameters. The following protocol is a representative procedure based on literature precedents.[10][11]

Materials and Reagents

-

N-(2-methoxyphenyl)acetamide (N-(2-anisyl)acetamide)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Petroleum ether

-

Ethyl acetate

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for 20-30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: To this freshly prepared Vilsmeier reagent, add N-(2-methoxyphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 7-10 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Isolation of Product: The precipitated solid product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield pure 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[10]

Table of Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Substrate | N-(2-methoxyphenyl)acetamide | Provides the necessary aromatic ring and acetamido group for cyclization. |

| Reagents | DMF and POCl₃ | In situ generation of the electrophilic Vilsmeier reagent. |

| Molar Ratio (POCl₃:DMF:Substrate) | ~7:3:1 | An excess of POCl₃ and DMF ensures complete conversion and drives the reaction forward.[10] |

| Temperature | 0-5 °C (initial), 80-90 °C (reflux) | Low initial temperature controls the exothermic formation of the Vilsmeier reagent; elevated temperature is required for the cyclization and dehydration steps.[11] |

| Reaction Time | 7-15 hours | Sufficient time for the reaction to proceed to completion.[10][11] |

| Workup | Quenching with ice-water | Hydrolyzes the intermediate iminium salt to the final aldehyde and precipitates the product. |

Conclusion and Future Outlook

The Vilsmeier-Haack reaction provides a direct and efficient route to 2-Chloro-8-methoxyquinoline-3-carbaldehyde. A thorough understanding of the multi-step mechanism, involving the formation of the Vilsmeier reagent followed by electrophilic attack, intramolecular cyclization, and aromatization, is crucial for optimizing the reaction conditions and achieving high yields. The resulting functionalized quinoline is a valuable building block for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of this reaction with diverse substituted acetanilides can lead to a library of novel quinoline derivatives for various scientific investigations.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Slideshare. Vilsmeier haack rxn. Available from: [Link]

-

Subashini, R., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. Available from: [Link]

-

American Chemical Society. Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Available from: [Link]

-

RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available from: [Link]

-

El-Sayed, M. A.-A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5988-6010. Available from: [Link]

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

PubMed. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. Available from: [Link]

-

ResearchGate. 2-Chloro-8-methylquinoline-3-carbaldehyde. Available from: [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available from: [Link]

-

YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Available from: [Link]

-

International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier haack rxn | PPTX [slideshare.net]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. chemijournal.com [chemijournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. ajgreenchem.com [ajgreenchem.com]

The Multifaceted Biological Activities of Quinoline-3-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its unique electronic properties and rigid bicyclic framework allow for diverse functionalization, leading to a broad spectrum of pharmacological activities.[2][3] Quinoline and its derivatives are integral components of numerous natural products, synthetic drugs, and bioactive compounds, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and beyond.[2][4][5] The inherent biocompatibility of the quinoline nucleus, with low toxicity at therapeutic concentrations, further enhances its appeal for drug development.[3]

This technical guide focuses on a particularly versatile and reactive class of quinoline derivatives: quinoline-3-carbaldehydes . The presence of the aldehyde group at the 3-position serves as a crucial synthetic handle, enabling the facile generation of a vast library of derivatives through reactions such as condensation, cyclization, and oxidation.[6] This chemical tractability, coupled with the inherent biological activities of the quinoline core, makes quinoline-3-carbaldehydes and their progeny highly promising candidates for the development of novel therapeutic agents. This guide will provide an in-depth exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies for Quinoline-3-Carbaldehydes: The Vilsmeier-Haack Reaction and Beyond

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[2][7] This one-pot reaction involves the treatment of substituted acetanilides with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF).[2][8] The reaction proceeds through electrophilic substitution and subsequent cyclization to yield the desired quinoline-3-carbaldehyde. This method is highly versatile, allowing for the introduction of various substituents on the benzene ring of the quinoline nucleus by starting with appropriately substituted acetanilides.[6][7]

Caption: The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.

Beyond the Vilsmeier-Haack reaction, other synthetic routes to quinoline-3-carbaldehydes and their derivatives have been explored. For instance, 2-oxo-1,2-dihydroquinoline-3-carbaldehydes can be synthesized through the hydrolytic reaction of 2-chloro-3-formylquinolines in an acidic medium.[9][10] Furthermore, the aldehyde group can be introduced through the oxidation of the corresponding alcohol. The versatility in synthetic approaches allows for the generation of a diverse chemical library for biological screening.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

Quinoline-3-carbaldehyde derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug development in various therapeutic areas.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline-3-carbaldehyde derivatives have shown promising activity against a variety of bacteria and fungi.[11][12][13]

Hydrazone derivatives of quinoline-3-carbaldehyde, in particular, have been extensively studied for their antimicrobial effects.[11] For instance, certain quinoline-3-carbaldehyde hydrazones have exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[11] Molecular docking studies have suggested that these compounds may exert their antibacterial effect by inhibiting DNA topoisomerase IV, an essential enzyme for bacterial DNA replication.[11]

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing

A standard method to determine the antimicrobial activity of compounds is the microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-